molecular formula C10H9NO5 B1265301 3-(1-Carboxyvinyloxy)anthranilic acid

3-(1-Carboxyvinyloxy)anthranilic acid

Cat. No. B1265301
M. Wt: 223.18 g/mol
InChI Key: GGCPIKCAFSGNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-carboxyvinyloxy)anthranilic acid is a dicarboxylic acid. It derives from an anthranilic acid. It is a conjugate acid of a 3-(1-carboxylatovinyloxy)anthranilate.

Scientific Research Applications

  • Redox Chemistry and Neurological Disease Development:

    • Anthranilic acid and its derivatives, such as 3-hydroxyanthranilic acid, are involved in the kynurenine pathway of tryptophan metabolism. These compounds exhibit properties like iron chelation and reactive oxygen species (ROS) scavenging, which are significant in the context of neurological diseases. Their interactions with iron ions and susceptibility to oxidation suggest a potential role in diseases associated with elevated ROS levels (Chobot et al., 2015).
  • Anti-inflammatory and Analgesic Properties in Arthritis:

    • N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, has shown effectiveness in reducing the severity of arthritis and pain in murine models. It suppresses Th1 cell activity and increases IL-10 levels, indicating its anti-inflammatory and analgesic potential (Inglis et al., 2007).
  • Applications in Polymer Science:

    • The electrospinning technique using poly(m-anthranilic acid) blends shows significant advancements in the field of polymer science. These materials exhibit unique electrical properties, making them useful for various applications, including post-polymerization functionalization (Giray et al., 2013).
  • Synthetic Applications in Organic Chemistry:

    • Anthranilic acids serve as key intermediates in the synthesis of biologically significant molecules. The Pd(II)-catalyzed carboxylation of anilides to form N-acyl anthranilic acids demonstrates their utility in constructing complex organic compounds (Giri et al., 2010).
  • Role as Secondary Antioxidants:

    • Anthranilic acid and its derivatives act as secondary antioxidants, mainly through metal chelation. This property is crucial in mitigating oxidative stress, particularly in biological systems where strong reductants are present (Francisco-Marquez et al., 2016).
  • Antimicrobial and Antifungal Activities:

    • Compounds derived from anthranilic acid have been explored for their antimicrobial and antifungal properties. These activities make them promising candidates for further research in developing new therapeutic agents (Naganagowda & Petsom, 2011).

properties

Product Name

3-(1-Carboxyvinyloxy)anthranilic acid

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-amino-3-(1-carboxyethenoxy)benzoic acid

InChI

InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)

InChI Key

GGCPIKCAFSGNKM-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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